Scientific Field: Environmental Science
Application Summary: Ethanolamine is used in the capture of CO2 from gas streams. This process is crucial in reducing greenhouse gas emissions.
Methods of Application: Ethanolamine is impregnated into high surface area supports (Amberlite IR120H, Ambersep 252H, Amberlite 200CNa, and Amberlite XAD7HP). The impregnation variables are optimized to maximize amine loading.
Scientific Field: Industrial Chemistry
Application Summary: Ethanolamine is used as a building block for the synthesis of surfactants, which are compounds that lower the surface tension between two liquids or between a liquid and a solid.
Methods of Application: Ethanolamine is used in chemical reactions to produce surfactants.
Application Summary: Ethanolamine is used as a feedstock for the production of detergents.
Methods of Application: In the production of detergents, ethanolamine is used in various chemical reactions.
Scientific Field: Cosmetic Science
Application Summary: Ethanolamine is an essential component of various skincare formulations due to its role as a pH adjuster and emulsifier.
Methods of Application: Ethanolamine is added to cosmetic formulations during the manufacturing process.
Application Summary: Ethanolamine is used in the synthesis of lubricants.
Methods of Application: Ethanolamine is used in chemical reactions to produce lubricants.
Scientific Field: Pharmaceutical Science
Application Summary: Ethanolamine is used in the production of various pharmaceuticals.
Methods of Application: Ethanolamine is used in various chemical reactions to produce pharmaceuticals.
Scientific Field: Astrobiology
Application Summary: Ethanolamine has been discovered in outer space and has particular relevance to possible origins of life on Earth. It is present in the water-soluble “heads” of phospholipids, which form all known cell membranes.
Methods of Application: Ethanolamine was identified in a molecular cloud in the interstellar medium, specifically in a complex in the Milky Way’s Galactic Center.
Scientific Field: Nuclear Engineering
Methods of Application: Ethanolamine is used in the secondary system of NPPs.
Scientific Field: Microbiology
Application Summary: Ethanolamine (EA) can be utilized by the pathogen enterotoxigenic Escherichia coli (ETEC) as a nitrogen source, which affects its virulence phenotype.
Methods of Application: The study involved the use of EA in the growth medium of ETEC and the subsequent analysis of its effect on the pathogenicity and metabolic profile of the bacteria.
Scientific Field: Neurology
Application Summary: Ethanolamine has been identified as having anti-prion activity.
Methods of Application: The study involved the administration of ethanolamine to mice intracerebrally inoculated with RML scrapie prions.
Results: Oral administration of ethanolamine through drinking water delayed prion disease in mice.
Ethanolamine, also known as 2-aminoethanol, is an organic compound with the chemical formula C₂H₇NO. It is a colorless, viscous liquid that has a strong ammonia-like odor. Ethanolamine is classified as a bifunctional molecule, containing both a primary amine and a primary alcohol group. This unique structure allows it to participate in various
Ethanolamine plays various roles in biological systems. Here are two key mechanisms:
Ethanolamine exhibits various biological activities:
Ethanolamine's unique structure allows it to effectively participate in biochemical processes essential for life while also serving critical industrial functions. Its role in forming cellular membranes distinguishes it from its derivatives like diethanolamine and triethanolamine, which have different applications primarily due to their increased hydrophilicity from additional hydroxyl groups .
Research on ethanolamine's interactions focuses on its environmental impact and reactivity:
Ethanolamine (2-aminoethanol, MEA) is a colorless, viscous liquid with an ammonia-like odor. Its molecular weight is 61.08 g/mol, and it exhibits a melting point of 10.3°C and a boiling point of 170°C. Key physical properties include:
Property | Value (20°C) | Source |
---|---|---|
Density | 1.016–1.027 g/cm³ | |
Vapor Pressure | 0.48 mmHg | |
Solubility in Water | Miscible | |
pKa (Amine Group) | 9.50 |
The compound’s bifunctionality allows it to participate in acid-base reactions, esterification, and salt formation. For example, it reacts with CO₂ to form carbamates and with organic acids to generate esters.
Ethanolamine is primarily synthesized via the reaction of ethylene oxide (EO) with aqueous ammonia under controlled conditions. This process yields monoethanolamine (MEA), diethanolamine (DEA), and triethanolamine (TEA) in varying ratios, depending on stoichiometry and reaction parameters.
The non-catalytic liquid-phase reaction involves:
A typical plant produces 120,000 t/year of MEA, with capital costs exceeding $100 million.
Recent advancements in biotechnology enable ethanolamine synthesis via L-serine decarboxylation using engineered microbial strains. This approach reduces reliance on petroleum-derived EO and aligns with sustainable chemistry goals.
Ethanolamine’s versatility drives its use across multiple industries:
MEA is a primary absorbent for removing CO₂ and H₂S from natural gas. A 25–30% aqueous solution effectively reduces gas emissions, though degradation products (e.g., 2-imidazolidone) require periodic solution replacement.
Diethanolamine (DEA) reacts with fatty acids to form surfactants used in laundry detergents, body washes, and agricultural pesticides. Its role as a pH stabilizer enhances product efficacy.
Ethanolamines serve as precursors for antihistamines (e.g., diphenhydramine) and chelating agents. MEA is also used in polyurethane foam catalysts and concrete admixtures.
MEA combined with surfactants reduces oil-water interfacial tension, improving crude oil extraction. Field tests demonstrate incremental recovery rates up to 20% in sandpack models.
Ethanolamine has been detected in interstellar molecular clouds, suggesting its role in prebiotic chemistry. Its presence in phospholipids and potential to form glycine underscores its relevance to extraterrestrial life studies.
Reactive distillation and dividing-wall columns improve ethanolamine production efficiency, reducing energy consumption and capital costs.
Bio-based ethanolamine production via bacterial fermentation offers a sustainable alternative to traditional methods, though scalability remains a challenge.
Global ethanolamine demand exceeds 1.5 million tonnes annually, driven by the oil/gas and detergent industries. Regional production hubs include Russia (25,000 t/year capacity) and the U.S., with emerging markets in Asia-Pacific.
Corrosive;Irritant